2-(2,6-difluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
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Overview
Description
2-(2,6-difluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a protected boronic acid derivative. It is a compound that combines 2,6-difluorophenylboronic acid with methylimindodiacetic acid (MIDA) to form a stable ester. This compound is particularly valuable in organic synthesis due to its stability and prolonged shelf life, which are often challenges with boronic acid derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluorophenylboronic acid MIDA ester typically involves the reaction of 2,6-difluorophenylboronic acid with methylimindodiacetic acid (MIDA) under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours until the formation of the MIDA ester is complete .
Industrial Production Methods
In an industrial setting, the production of 2,6-Difluorophenylboronic acid MIDA ester follows similar principles but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or chromatography to achieve the desired 95% purity .
Chemical Reactions Analysis
Types of Reactions
2,6-Difluorophenylboronic acid MIDA ester undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other functional groups.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) are used under basic conditions.
Cross-Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in solvents such as ethanol or water.
Major Products Formed
Substitution Reactions: Products include substituted phenylboronic acid derivatives.
Cross-Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
2,6-Difluorophenylboronic acid MIDA ester is widely used in scientific research due to its versatility and stability. Some of its applications include:
Chemistry: It is used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: It is employed in the development of boron-containing drugs and bioactive molecules.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2,6-Difluorophenylboronic acid MIDA ester involves its ability to participate in cross-coupling reactions. The MIDA ester protects the boronic acid group, preventing unwanted side reactions. During the reaction, the MIDA group is cleaved under mild conditions, releasing the active boronic acid, which then undergoes transmetalation with a palladium catalyst to form the desired product .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluorophenylboronic acid MIDA ester
- 3,5-Difluorophenylboronic acid MIDA ester
- 4-Methoxyphenylboronic acid MIDA ester
Uniqueness
2,6-Difluorophenylboronic acid MIDA ester is unique due to the presence of two fluorine atoms on the phenyl ring, which enhances its reactivity and selectivity in chemical reactions. The MIDA ester provides stability and prolonged shelf life, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
2-(2,6-difluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BF2NO4/c1-15-5-9(16)18-12(19-10(17)6-15)11-7(13)3-2-4-8(11)14/h2-4H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KARAINNDHRWYTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=C(C=CC=C2F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BF2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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